Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a carboxylic acid substituent at the 3-position. This scaffold is highly versatile in medicinal chemistry due to its structural rigidity, synthetic accessibility, and ability to engage in hydrogen bonding and metal coordination. It serves as a critical intermediate in synthesizing bioactive molecules, particularly carboxamides, which exhibit antituberculosis activity (e.g., compounds 6a–6p in ) and kinase inhibition (e.g., EphB3 and VEGFR2 inhibitors in ). Its synthesis typically involves amidation with primary amines under mild conditions (Scheme 1 in ) or decarboxylative arylation for generating N-heterocyclic carbene ligands (). The compound’s coordination properties with transition metals, such as manganese, further expand its utility in materials science ().
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDPDBQVZHCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383684 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-46-2 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis of Ethyl 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
An alternative route involves the cyclization of ethyl 2-butynoate with 1-aminopyridinium iodide. This one-pot reaction proceeds under mild conditions:
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Reagents : 1-Aminopyridinium iodide, ethyl 2-butynoate, potassium carbonate.
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Solvent : Anhydrous DMF.
The reaction achieves a 70% yield of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, isolated via filtration after workup with ethyl acetate/hexane.
Mechanistic Insights
The process likely involves:
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Deprotonation : K₂CO₃ abstracts a proton from 1-aminopyridinium iodide, generating a reactive pyridinium ylide.
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Cycloaddition : The ylide undergoes [3 + 2] cycloaddition with ethyl 2-butynoate, forming the pyrazolo[1,5-a]pyridine core.
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Aromatization : Spontaneous dehydrogenation yields the aromatic product.
This method avoids high temperatures but requires extended reaction times (72 hours).
Hydrolysis of Pyrazolo[1,5-a]pyridine-3-carboxylate Esters
Alkaline Hydrolysis to the Carboxylic Acid
The ethyl ester of this compound is converted to the free acid via saponification:
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Reagents : NaOH (1 M), ethanol.
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Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 1.
Reaction Equation :
Alternative Decarboxylation and Functionalization
Decarboxylation of the ester under acidic conditions (40% H₂SO₄, reflux) yields the unsubstituted pyrazolo[1,5-a]pyridine, which can be further functionalized via Vilsmeier-Haack formylation. However, this route is less efficient (<50% yield) compared to direct hydrolysis.
Critical Comparison of Methodologies
Efficiency and Scalability
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CDC Method : Superior for large-scale synthesis (94% yield), but requires O₂ atmosphere and high-temperature reflux.
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Cyclization Route : Operates at ambient temperature but necessitates prolonged reaction times.
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Hydrolysis : Highly efficient (91%) for ester-to-acid conversion, though dependent on precursor availability .
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. In cancer cells, it may interfere with microtubule polymerization, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares pyrazolo[1,5-a]pyridine-3-carboxylic acid with structurally related compounds, emphasizing differences in structure, synthesis, biological activity, and applications.
Key Observations:
Positional Isomerism : Substitution at the 3-position (vs. 4-position in pyrazolo[1,5-a]pyridine-4-carboxylic acid) significantly impacts bioactivity due to spatial orientation in target binding .
Ring System Variation : Replacing pyridine with pyrimidine (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) alters electronic properties, enhancing kinase inhibition in cancer .
Derivatization Flexibility : Carboxylic acid derivatives (e.g., hydrazides, esters) enable tailored pharmacokinetic profiles, such as improved solubility (esters) or prodrug activation .
Metal Coordination : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits stronger coordination with transition metals (e.g., Mn, Rh) compared to pyridine analogs, enabling catalytic applications .
Biological Activity
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (PCA) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of PCA, supported by recent research findings and case studies.
Overview of this compound
This compound is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine structure. This unique scaffold has been explored for its potential as a drug candidate in various therapeutic areas, particularly in treating conditions associated with the central nervous system and infectious diseases.
1. Serotonin Receptor Antagonism
Research indicates that PCA derivatives exhibit strong antagonistic activity against the serotonin 3 receptor (5-HT3). This property positions them as potential candidates for developing antiemetics and anxiolytics. In particular, compounds featuring an -O- substituent showed superior affinity for the receptor compared to those with an -NH- group, which demonstrated increased stability against hydrolysis .
2. Antitubercular Activity
A series of PCA derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Notably, compounds such as 5k demonstrated potent activity with minimum inhibitory concentrations (MIC) in the nanomolar range against both drug-susceptible and multidrug-resistant strains of Mtb. These findings suggest that PCA derivatives could serve as promising lead compounds in tuberculosis drug discovery .
3. Antimicrobial Properties
PCA derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain modifications to the PCA structure enhance its efficacy against a range of bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .
The biological activity of PCA is primarily attributed to its ability to interact with specific molecular targets:
- Serotonin Receptors : PCA derivatives inhibit serotonin-mediated pathways, which can alleviate nausea and anxiety symptoms.
- Enzymatic Inhibition : Some PCA derivatives act as inhibitors of key enzymes involved in bacterial metabolism, thereby disrupting the growth of pathogens.
Case Study 1: Antitubercular Efficacy
In a study involving several PCA derivatives, compound 6j was highlighted for its excellent pharmacokinetic profile and low cytotoxicity against Vero cells. It exhibited potent antitubercular activity with MIC values less than 0.002 μg/mL against drug-susceptible strains, showcasing its potential as a lead candidate for further development .
Case Study 2: Serotonin Antagonism
Another study focused on the synthesis of PCA derivatives targeting 5-HT3 receptors. The results indicated that these compounds effectively reduced nausea induced by chemotherapeutic agents in preclinical models, suggesting their utility in clinical settings for managing chemotherapy-induced nausea and vomiting .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound derivatives:
| Activity | Compound | Target | MIC (μg/mL) | Notes |
|---|---|---|---|---|
| Antitubercular | 5k | Mycobacterium tuberculosis | <0.002 | Effective against MDR strains |
| Serotonin Receptor Antagonism | Various | 5-HT3 | - | Potential antiemetic applications |
| Antimicrobial | Various | Various bacterial strains | - | Broad-spectrum efficacy observed |
Q & A
Q. What are the most common synthetic routes for preparing pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives?
The primary method involves amidation of this compound with amines using coupling reagents like HATU or TBTU in dichloromethane (DCM) with a base such as DIEA. For example, compounds 5a–5v were synthesized via amidation of intermediates 8 or 11 with primary amines, achieving yields of 45–98% depending on substituents . Alternative routes include cycloaddition reactions with ammonium acetate or acetamide under reflux conditions (140°C, 3–6 hours) to introduce heterocyclic substituents .
Q. How can researchers characterize the purity and structure of synthesized derivatives?
Standard characterization involves 1H/13C NMR spectroscopy to confirm regiochemistry and purity. For example, the presence of characteristic peaks for the pyrazolo[1,5-a]pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and carboxamide groups (δ 165–170 ppm in 13C NMR) is critical . High-resolution mass spectrometry (HRMS) and elemental analysis are used to verify molecular formulas. X-ray crystallography is employed for unambiguous structural determination, as demonstrated in manganese complexes derived from this compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyridine-3-carboxamides for antitubercular activity?
SAR studies reveal that electron-withdrawing substituents (e.g., trifluoromethoxy groups) on the aryl ring enhance antitubercular potency by improving target engagement with Mycobacterium tuberculosis enzymes. For instance, compounds 6m and 6n, synthesized via cycloaddition with acetamide, showed MIC values of 0.12–0.25 µg/mL against drug-resistant strains . Computational docking (e.g., using Glide or AutoDock) can predict binding interactions with essential mycobacterial proteins, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
Q. What experimental strategies address contradictions in biological data across different assays?
Discrepancies in IC50 values between enzymatic and cellular assays may arise from cell permeability differences or off-target effects. To resolve this:
- Perform counter-screening against related enzymes (e.g., human kinases) to assess selectivity .
- Use isotopic labeling (e.g., 14C-carboxamide derivatives) to track cellular uptake and metabolic stability .
- Validate results across multiple assay formats (e.g., fluorescence-based vs. radiometric assays) .
Q. How can computational methods predict the ligand-binding properties of pyrazolo[1,5-a]pyridine derivatives?
Density functional theory (DFT) calculations can model electronic effects of substituents (e.g., cyano vs. methyl groups) on binding affinity. For example, CO stretching frequency analysis in Rh-Pyrpy-NHC complexes demonstrated tunable electron-donating strength, correlating with catalytic activity in Suzuki-Miyaura reactions . Molecular dynamics (MD) simulations (e.g., using GROMACS) further assess conformational stability in receptor binding pockets .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Low yields in multi-step syntheses (e.g., 45% for cycloaddition steps) often stem from side reactions or intermediate instability. Optimization strategies include:
- Replacing hygroscopic reagents (e.g., Cs2CO3) with stable alternatives like K3PO4 .
- Employing flow chemistry for exothermic reactions (e.g., acyl chloride formation) to improve control and scalability .
- Using hydrothermal synthesis (e.g., 140°C, 6 hours) to enhance reaction efficiency for metal complexes .
Methodological Insights
Q. How to design derivatives for dual-target inhibition (e.g., kinase and antimicrobial activity)?
Hybridization strategies combine pyrazolo[1,5-a]pyridine-3-carboxamides with pharmacophores from known inhibitors. For example:
- Introducing diaryl ether moieties (e.g., 4-(trifluoromethoxy)phenyl) improves EphB3 kinase inhibition (IC50 < 50 nM) while retaining antitubercular activity .
- Fragment-based drug design (FBDD) can identify synergistic scaffolds, such as coupling with quinoline rings for DNA gyrase inhibition .
Q. What analytical techniques resolve regiochemical ambiguities in substituted derivatives?
NOESY/ROESY NMR experiments differentiate between C-2 and C-4 substituted isomers by correlating spatial proximity of protons. For example, NOE interactions between H-2 and the carboxylic acid proton confirm substitution at the C-3 position . X-ray photoelectron spectroscopy (XPS) can also identify nitrogen coordination patterns in metal complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
